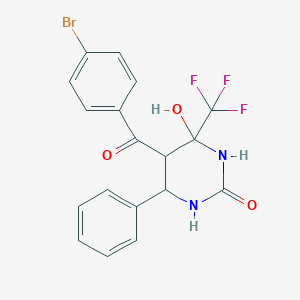

![molecular formula C23H31NO2 B385092 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine CAS No. 615281-75-9](/img/structure/B385092.png)

4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals, has been a subject of significant attention . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

Chemical Reactions Analysis

The chemical reactions involving morpholines have been studied extensively . For instance, heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported . In 2017, the synthesis of morpholines from the simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization was demonstrated .

Applications De Recherche Scientifique

Drug Development and Medicinal Chemistry

4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine: has significant potential in drug development due to its structural characteristics. The presence of the morpholine ring, which is known for its versatility in medicinal chemistry, allows for the creation of compounds with a variety of biological activities . The adamantyl group can enhance drug-like properties, such as stability and lipophilicity, which are crucial for the pharmacokinetics of a drug. This compound could be used to synthesize novel therapeutic agents with improved efficacy and safety profiles.

Quantum Chemical Calculations and Spectroscopic Analysis

The compound’s unique structure makes it an excellent candidate for quantum chemical calculations and spectroscopic analysis . Researchers can use Density Functional Theory (DFT) to predict the compound’s reactivity, stability, and electronic properties. Such studies are fundamental in understanding how the compound interacts at the molecular level, which is essential for designing drugs with specific targets.

Corrosion Inhibition

Morpholine derivatives are known to be effective corrosion inhibitors, particularly in steam systems of fossil fuel and nuclear power plants . The acetyl group in 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine could potentially enhance these properties, making it a valuable compound for industrial applications where corrosion resistance is critical.

Solubility Enhancement

The morpholine moiety is commonly used as a solubility enhancer in pharmaceutical formulations . It can improve the solubility of hydrophobic drugs, thereby increasing their bioavailability. This compound could be explored for its use in enhancing the solubility of new drug candidates, which is often a significant challenge in drug formulation.

Chemical Emulsification

Morpholine and its derivatives are used as chemical emulsifiers in various industrial processes . 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine could be investigated for its emulsification properties, which could be beneficial in the production of paints, coatings, and other materials that require stable emulsions.

Agricultural Chemicals

The structural components of 4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine suggest that it could be useful in the synthesis of agricultural chemicals . The compound could be modified to create pesticides or fungicides with specific properties, such as increased potency or reduced environmental impact.

Propriétés

IUPAC Name |

2-[3-(4-methylphenyl)-1-adamantyl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2/c1-17-2-4-20(5-3-17)23-13-18-10-19(14-23)12-22(11-18,16-23)15-21(25)24-6-8-26-9-7-24/h2-5,18-19H,6-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVQHYWNHMDFGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CC(=O)N5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(4-Methylphenyl)-1-adamantyl]acetyl}morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(diethylamino)propyl]-4-hydroxy-2-(4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one](/img/structure/B385009.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide](/img/structure/B385010.png)

![(4E)-5-(furan-2-yl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B385012.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B385013.png)

![N-Cyclohexyl-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B385014.png)

![(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B385021.png)

![(E)-(4-chlorophenyl)-[1-[2-(diethylazaniumyl)ethyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]methanolate](/img/structure/B385025.png)

![1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385026.png)

![2-[(4-bromobenzoyl)amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B385027.png)

![5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385029.png)

![(E)-(4-chlorophenyl)-[1-[2-(diethylazaniumyl)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene]methanolate](/img/structure/B385031.png)